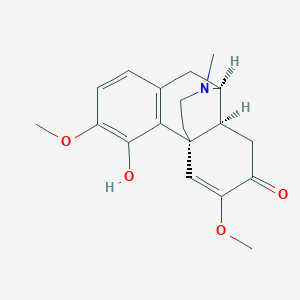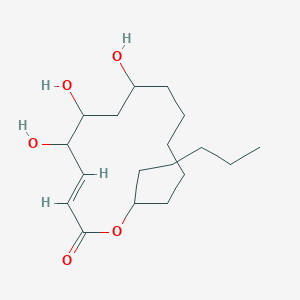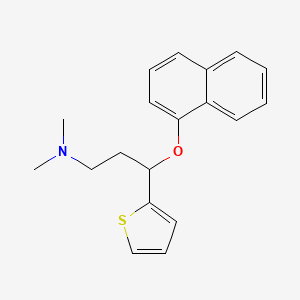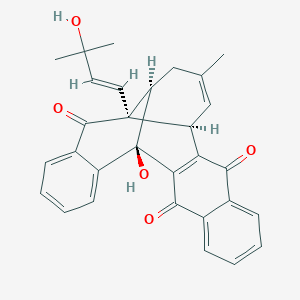
Lippsidoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lippsidoquinone is a natural product found in Lippia origanoides and Lippia sidoides with data available.
Scientific Research Applications
Cytotoxic Properties in Cancer Research
Lippsidoquinone, a compound isolated from Lippia sidoides, has demonstrated significant cytotoxic activity against human leukemia cell lines HL60 and CEM. This discovery underscores its potential in cancer research, particularly in developing treatments targeting specific leukemia types. The structure of lippsidoquinone was determined through spectral data analysis, emphasizing the compound's unique chemical properties (Costa et al., 2001).
Broader Implications in Lipidomics
While not directly related to lippsidoquinone, the field of lipidomics has significant relevance to its study. Lipidomics, a rapidly growing technology, is instrumental in studying disease mechanisms, identifying novel biomarkers, and understanding the action of drug compounds like lippsidoquinone. This field's advancements are crucial for elucidating the roles of unique compounds in various biological processes and diseases (Vihervaara et al., 2014), (Stephenson et al., 2017).
Contributions to Cellular Studies and Disease Research
Lipidomics, including the study of compounds like lippsidoquinone, plays a vital role in understanding cellular lipidomes and their impact on life processes. Research in this area can lead to improvements in diagnosing and treating diseases, potentially including those where lippsidoquinone shows efficacy (Han & Gross, 2005), (Hyötyläinen & Orešič, 2015).
Potential in Biomarker Discovery
Lipidomics, encompassing the study of compounds like lippsidoquinone, has been pivotal in discovering biomarkers for diseases like cancer, neurodegenerative disorders, and metabolic syndromes. This research area's progress is significant for understanding specific lipid-driven mechanisms and developing new therapeutic strategies (Zhao et al., 2014), (Yang & Han, 2016).
properties
Molecular Formula |
C30H26O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2R,10R,11R,15R)-2-hydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methylhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(16),3,5,7,13,18,20,22-octaene-9,17,24-trione |
InChI |
InChI=1S/C30H26O5/c1-16-14-21-23-24(26(32)18-9-5-4-8-17(18)25(23)31)30(35)20-11-7-6-10-19(20)27(33)29(21,22(30)15-16)13-12-28(2,3)34/h4-14,21-22,34-35H,15H2,1-3H3/b13-12+/t21-,22+,29+,30-/m0/s1 |
InChI Key |
IUEFETCMXIESGM-PDXRWLBWSA-N |
Isomeric SMILES |
CC1=C[C@H]2C3=C(C(=O)C4=CC=CC=C4C3=O)[C@]5([C@H](C1)[C@@]2(C(=O)C6=CC=CC=C65)/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC2C3=C(C(=O)C4=CC=CC=C4C3=O)C5(C(C1)C2(C(=O)C6=CC=CC=C65)C=CC(C)(C)O)O |
synonyms |
lippsidoquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1249860.png)

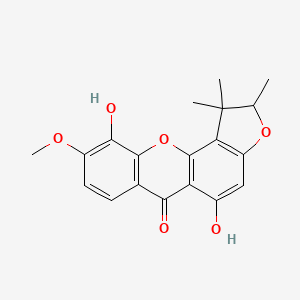

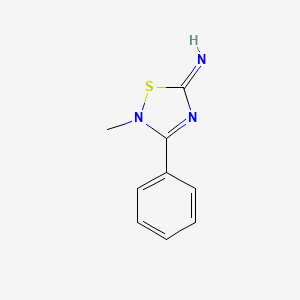
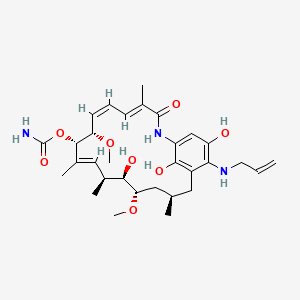
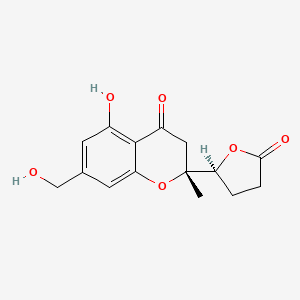
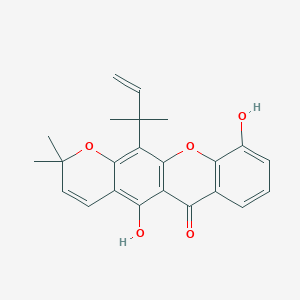
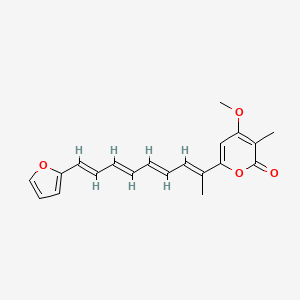
![2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride](/img/structure/B1249879.png)
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)
